6-Bromo-N-(2-methylpropyl)naphthalen-2-amine 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16205995
InChI: InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3
SMILES:
Molecular Formula: C14H16BrN
Molecular Weight: 278.19 g/mol

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine

CAS No.:

Cat. No.: VC16205995

Molecular Formula: C14H16BrN

Molecular Weight: 278.19 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N-(2-methylpropyl)naphthalen-2-amine -

Specification

Molecular Formula C14H16BrN
Molecular Weight 278.19 g/mol
IUPAC Name 6-bromo-N-(2-methylpropyl)naphthalen-2-amine
Standard InChI InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3
Standard InChI Key PENVIDCLDDBBAQ-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC1=CC2=C(C=C1)C=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene backbone (C₁₀H₈) with two functional groups:

  • Bromine atom at position 6, introducing electronegativity and steric bulk.

  • N-(2-methylpropyl)amine at position 2, contributing basicity and hydrophobicity.

The molecular formula is C₁₄H₁₆BrN, with a calculated molecular weight of 278.19 g/mol . The isobutyl group (C₄H₉) enhances lipophilicity compared to simpler amines like 6-bromo-2-naphthalenamine (C₁₀H₈BrN, MW 222.08 g/mol) .

Spectroscopic Characterization

While experimental spectra for 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine are unavailable, analogous compounds suggest:

  • ¹H NMR: Aromatic protons in the naphthalene ring (δ 7.2–8.5 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and amine protons (δ 1.5–2.5 ppm) .

  • ¹³C NMR: Quaternary carbons adjacent to bromine (δ 120–130 ppm), amine-bearing carbons (δ 40–50 ppm) .

Synthesis and Reactivity

Synthetic Pathways

The compound can be synthesized via alkylation of 6-bromo-2-naphthalenamine with 2-methylpropyl bromide under basic conditions:

Step 1: Preparation of 6-bromo-2-naphthalenamine
6-Bromo-2-naphthol (CAS 15231-91-1) undergoes amination via the Hoffmann rearrangement or Gabriel synthesis to yield the primary amine .

Step 2: N-Alkylation
Reaction with 2-methylpropyl bromide in the presence of K₂CO₃ or NaH in DMF at 80–100°C :
C10H8BrN+C4H9BrBaseC14H16BrN+HBr\text{C}_{10}\text{H}_8\text{BrN} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{Base}} \text{C}_{14}\text{H}_{16}\text{BrN} + \text{HBr}

Reactivity Profile

  • Nucleophilic substitution: The bromine atom at position 6 can undergo Suzuki-Miyaura coupling with aryl boronic acids .

  • Amine functionalization: The secondary amine may participate in acylation or sulfonation reactions to generate derivatives .

Physicochemical Properties

Thermodynamic Parameters

Based on structural analogs :

PropertyValue (Estimated)Source Compound
Melting Point95–100°C6-bromo-N,N-dimethylnaphthalen-2-amine
Boiling Point380–390°C6-bromo-2-naphthalenamine
Density1.45–1.55 g/cm³6-bromo-2-naphthol
LogP (Octanol-Water)3.8–4.2Calculated via ChemAxon

Solubility and Stability

  • Solubility: Moderately soluble in chloroform, DCM, and THF; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere (N₂/Ar) recommended .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Brominated naphthylamines are precursors to kinase inhibitors and anticancer agents. For example, 6-bromo-2-naphthol exhibits steroid hormone activity , suggesting potential bioactivity in the target compound.

Materials Science

The planar naphthalene core and bromine atom make this compound a candidate for organic semiconductors or liquid crystals. Analogous bromonaphthalenes are used in OLEDs .

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